molecular formula C26H14Br2N2O10S B3824896 sulfonyldi-4,1-phenylene bis(4-bromo-3-nitrobenzoate)

sulfonyldi-4,1-phenylene bis(4-bromo-3-nitrobenzoate)

Cat. No. B3824896
M. Wt: 706.3 g/mol
InChI Key: LIWBOXGSINUOOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfonyldi-4,1-phenylene bis(4-bromo-3-nitrobenzoate) is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. It is a member of the family of sulfonyl-containing compounds, which have been shown to have a wide range of biological activities. In

Mechanism of Action

The mechanism of action of sulfonyldi-4,1-phenylene bis(4-bromo-3-nitrobenzoate) is not yet fully understood. However, it is believed to act by inhibiting certain enzymes involved in cellular processes. This inhibition can lead to a range of biological effects, including anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects:
Sulfonyldi-4,1-phenylene bis(4-bromo-3-nitrobenzoate) has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its anti-inflammatory and anti-cancer properties. It has also been shown to have antiviral activity against certain viruses. In vivo studies have demonstrated its ability to reduce inflammation and tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One advantage of sulfonyldi-4,1-phenylene bis(4-bromo-3-nitrobenzoate) is its potential as a starting point for the development of new drugs. Its wide range of biological activities and mechanism of action make it an attractive target for drug development. However, there are also limitations to its use in lab experiments. For example, its solubility in water is limited, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on sulfonyldi-4,1-phenylene bis(4-bromo-3-nitrobenzoate). One area of interest is in the development of new drugs based on its structure. Researchers are exploring the potential of sulfonyldi-4,1-phenylene bis(4-bromo-3-nitrobenzoate) as a starting point for the development of new anti-inflammatory, anti-cancer, and anti-viral drugs. Another area of interest is in understanding its mechanism of action. Further research is needed to fully understand how sulfonyldi-4,1-phenylene bis(4-bromo-3-nitrobenzoate) interacts with cellular processes and how this leads to its biological effects. Finally, researchers are also exploring ways to improve the solubility of sulfonyldi-4,1-phenylene bis(4-bromo-3-nitrobenzoate) in water, which could increase its usefulness in lab experiments.

Scientific Research Applications

Sulfonyldi-4,1-phenylene bis(4-bromo-3-nitrobenzoate) has been shown to have potential applications in scientific research. One of the key areas of interest is in the development of new drugs. Sulfonyl-containing compounds have been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Researchers are exploring the potential of sulfonyldi-4,1-phenylene bis(4-bromo-3-nitrobenzoate) as a starting point for the development of new drugs with these properties.

properties

IUPAC Name

[4-[4-(4-bromo-3-nitrobenzoyl)oxyphenyl]sulfonylphenyl] 4-bromo-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H14Br2N2O10S/c27-21-11-1-15(13-23(21)29(33)34)25(31)39-17-3-7-19(8-4-17)41(37,38)20-9-5-18(6-10-20)40-26(32)16-2-12-22(28)24(14-16)30(35)36/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIWBOXGSINUOOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(=O)C2=CC(=C(C=C2)Br)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)OC(=O)C4=CC(=C(C=C4)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H14Br2N2O10S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

706.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-({4-[(4-Bromo-3-nitrobenzoyl)oxy]phenyl}sulfonyl)phenyl 4-bromo-3-nitrobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
sulfonyldi-4,1-phenylene bis(4-bromo-3-nitrobenzoate)
Reactant of Route 2
sulfonyldi-4,1-phenylene bis(4-bromo-3-nitrobenzoate)
Reactant of Route 3
Reactant of Route 3
sulfonyldi-4,1-phenylene bis(4-bromo-3-nitrobenzoate)
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
sulfonyldi-4,1-phenylene bis(4-bromo-3-nitrobenzoate)
Reactant of Route 5
Reactant of Route 5
sulfonyldi-4,1-phenylene bis(4-bromo-3-nitrobenzoate)
Reactant of Route 6
Reactant of Route 6
sulfonyldi-4,1-phenylene bis(4-bromo-3-nitrobenzoate)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.